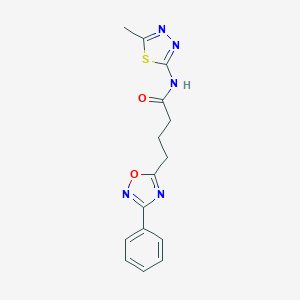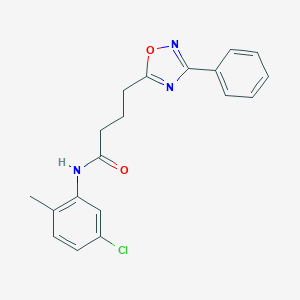![molecular formula C22H24N4O3 B277568 4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one](/img/structure/B277568.png)
4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one, also known as MPZP, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications.
作用机制
The mechanism of action of 4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one involves its selective binding to dopamine D3 receptors, leading to the inhibition of dopamine signaling. This results in a decrease in the release of dopamine, which is a key neurotransmitter involved in various neurological processes. By selectively targeting dopamine D3 receptors, 4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one has the potential to be used as a therapeutic agent for various neurological disorders.
Biochemical and Physiological Effects:
4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one has been shown to have various biochemical and physiological effects. Studies have shown that it can reduce the activity of dopamine neurons in the brain, leading to a decrease in the release of dopamine. This can result in changes in behavior, mood, and cognition. 4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one has also been shown to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression.
实验室实验的优点和局限性
The advantages of using 4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one in lab experiments include its high purity and selectivity for dopamine D3 receptors. This makes it a useful tool for studying the role of these receptors in various neurological disorders. However, the limitations of using 4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one include its high cost and limited availability, which can make it difficult to use in large-scale experiments.
未来方向
There are several future directions for the use of 4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one in scientific research. One potential direction is the development of new therapeutic agents that target dopamine D3 receptors for the treatment of various neurological disorders. Another direction is the use of 4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one in combination with other drugs to enhance their therapeutic effects. Additionally, further studies are needed to understand the long-term effects of 4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one on behavior and cognition.
Conclusion:
4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one is a promising chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. Its selective binding to dopamine D3 receptors makes it a useful tool for studying the role of these receptors in various neurological disorders. Further research is needed to fully understand the potential therapeutic applications of 4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one and its long-term effects on behavior and cognition.
合成方法
The synthesis of 4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one involves the reaction of 2-methylphthalic anhydride with 1-(2-methoxyphenyl)piperazine in the presence of acetic anhydride and pyridine. The resulting compound is then treated with ethyl chloroformate to yield the final product. The synthesis of 4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one has been optimized to produce high yields and purity, making it suitable for various research applications.
科学研究应用
4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of 4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one is in the field of neuroscience, where it has been shown to selectively block dopamine D3 receptors. This makes it a useful tool for studying the role of these receptors in various neurological disorders such as Parkinson's disease and schizophrenia.
属性
产品名称 |
4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one |
|---|---|
分子式 |
C22H24N4O3 |
分子量 |
392.5 g/mol |
IUPAC 名称 |
4-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-methylphthalazin-1-one |
InChI |
InChI=1S/C22H24N4O3/c1-24-22(28)17-8-4-3-7-16(17)18(23-24)15-21(27)26-13-11-25(12-14-26)19-9-5-6-10-20(19)29-2/h3-10H,11-15H2,1-2H3 |
InChI 键 |
QQNHHWRZABQKEK-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)N3CCN(CC3)C4=CC=CC=C4OC |
规范 SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)N3CCN(CC3)C4=CC=CC=C4OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B277489.png)
![4-methyl-1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine](/img/structure/B277491.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B277493.png)
![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B277495.png)
![2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B277498.png)
![3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B277499.png)




![4-{[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoic acid](/img/structure/B277509.png)
